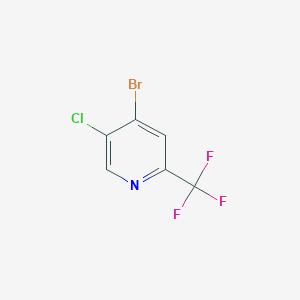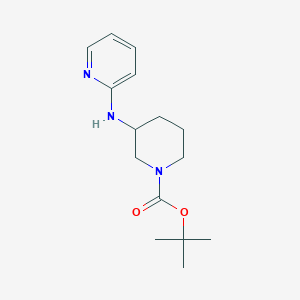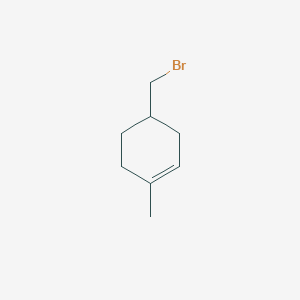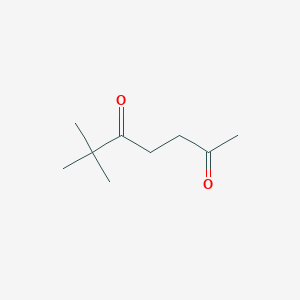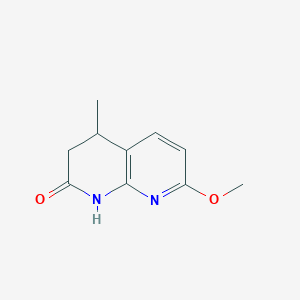![molecular formula C14H9BrOS B13979634 4-(3-Bromobenzo[b]thien-2-yl)phenol CAS No. 265654-84-0](/img/structure/B13979634.png)
4-(3-Bromobenzo[b]thien-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromobenzo[b]thien-2-yl)phenol is an organic compound that belongs to the class of thienylphenols. This compound features a bromine atom attached to a benzo[b]thiophene ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzo[b]thien-2-yl)phenol typically involves the bromination of benzo[b]thiophene followed by coupling with a phenol derivative. One common method includes the following steps:
Bromination of Benzo[b]thiophene: Benzo[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzo[b]thiophene is then coupled with a phenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzo[b]thien-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[b]thiophene phenol.
Substitution: Various substituted benzo[b]thiophene phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromobenzo[b]thien-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzo[b]thien-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
Comparison
4-(3-Bromobenzo[b]thien-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenol group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine may also exhibit biological activity, its structure and reactivity differ significantly due to the presence of a morpholine ring and different substitution pattern.
Properties
CAS No. |
265654-84-0 |
|---|---|
Molecular Formula |
C14H9BrOS |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
4-(3-bromo-1-benzothiophen-2-yl)phenol |
InChI |
InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H |
InChI Key |
KDFBIIKWAQLQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


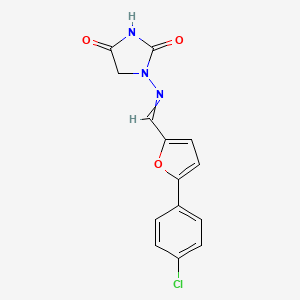
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
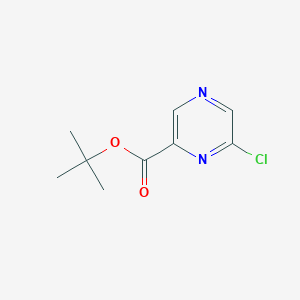

![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
